Copper oleate

Catalog No.
S1503555
CAS No.
1120-44-1
M.F
C18H34CuO2
M. Wt
346.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper oleate

CAS Number

1120-44-1

Product Name

Copper oleate

IUPAC Name

copper;(Z)-octadec-9-enoic acid

Molecular Formula

C18H34CuO2

Molecular Weight

346.0 g/mol

InChI

InChI=1S/C18H34O2.Cu/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;

InChI Key

XVBODFCHDIQCGK-KVVVOXFISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cu+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.[Cu]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Cu]

The exact mass of the compound Copper oleate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper oleate is a lipophilic metal-organic coordination compound consisting of a Cu(II) center bound to two unsaturated oleate ligands. In industrial and advanced laboratory settings, it is primarily procured for its exceptional solubility in non-polar organic solvents and its unique thermal decomposition profile. Unlike inorganic copper salts, copper oleate acts as a 'self-reducing' precursor, decomposing cleanly at elevated temperatures (typically 250–300 °C) to yield metallic copper without the strict requirement for harsh external reducing agents [1]. Furthermore, under high-shear tribological conditions, the compound undergoes in-situ redox reactions to deposit protective metallic copper nanoparticles on friction surfaces, making it a highly specialized functional additive for wear reduction [2].

Attempting to substitute copper oleate with simpler inorganic precursors, such as copper acetate or copper sulfate, fundamentally disrupts non-aqueous processing workflows. Inorganic salts lack the long hydrocarbon chains necessary for solubility in non-polar solvents (e.g., 1-octadecene, cyclohexane), forcing the use of polar media and requiring the addition of external reducing agents like hydrazine or sodium hypophosphite, which complicate purification and increase toxicity [1]. Furthermore, substituting copper oleate with saturated metal soaps, such as copper stearate, alters low-temperature rheology and solubility profiles due to the lack of the cis-double bond present in the oleyl chain [2]. In tribological applications, replacing copper oleate with standard zinc-based additives fails to replicate the unique 'mending effect,' where copper ions are tribo-chemically reduced to elemental copper (Cu0) to physically fill wear grooves on steel surfaces[3].

Monodispersity and Size Control in Nanoparticle Synthesis

When utilized as a precursor for copper nanoparticle synthesis, copper oleate's built-in capping and reducing capabilities yield highly controlled particle dimensions. Thermal decomposition of the copper oleate complex at 295 °C produces monodisperse spherical copper nanoparticles with an average diameter of 8.9 ± 1.3 nm [1]. In contrast, using inorganic salts like copper sulfate or copper chloride with external reducing agents typically results in significantly larger, more aggregated particles averaging 45–48 nm [2].

Evidence DimensionAverage nanoparticle diameter and distribution
Target Compound Data8.9 ± 1.3 nm (via thermal decomposition at 295 °C)
Comparator Or BaselineCopper sulfate/chloride (45–48 nm via aqueous chemical reduction)
Quantified Difference~80% reduction in particle size with a tightly controlled standard deviation (± 1.3 nm).
ConditionsThermal decomposition in non-polar solvent vs. aqueous reduction with sodium hypophosphite.

Procuring copper oleate allows researchers to reliably synthesize sub-10 nm nanoparticles required for advanced plasmonics and catalysis without relying on harsh external reducing agents.

Superior Friction Reduction in Boundary Lubrication

In mixed and boundary lubrication regimes, copper oleate outperforms standard zinc-based metal soaps. When added to engine oil, copper oleate reduces the contact friction coefficient (COF) by 7–15%[1]. Under identical testing conditions, zinc oleate achieves only a 5.5–8.5% reduction [1]. This enhanced performance is attributed to copper oleate's ability to undergo shear-induced disruption and redox reactions, forming a reinforced multi-layer tribo-film of elemental copper (Cu0) on the steel surface [2].

Evidence DimensionReduction in contact friction coefficient (COF)
Target Compound Data7–15% reduction in COF
Comparator Or BaselineZinc oleate (5.5–8.5% reduction in COF)
Quantified DifferenceCopper oleate provides up to 1.7x greater maximum friction reduction compared to zinc oleate.
ConditionsSteel-steel friction pair, boundary and mixed lubrication regimes in a journal bearing test.

For formulators of heavy-duty lubricants, copper oleate provides a quantitatively superior anti-wear additive choice over zinc analogs for minimizing energy losses in high-stress contacts.

Processability for Particle-Free Conductive Inks

Copper oleate is highly effective as a precursor for particle-free conductive inks due to its excellent solubility in organic solvents, which prevents the nozzle clogging associated with nanoparticle suspensions. Formulations utilizing copper oleate can be optimized to a surface tension of ~32 mN/m, ideal for inkjet printing on flexible polymer substrates[1]. Following photonic sintering, these copper complex inks decompose to form highly conductive metallic traces with a low electrical resistivity of 56 mΩ/sq, bypassing the oxidation risks inherent to processing pre-formed copper nanoparticles in ambient air [1].

Evidence DimensionInk stability and sintered film resistivity
Target Compound DataStable organic solution; sintered resistivity of 56 mΩ/sq
Comparator Or BaselinePre-synthesized copper nanoparticle suspensions (prone to oxidation and nozzle clogging)
Quantified DifferenceEliminates particulate clogging while achieving highly competitive low resistivity (56 mΩ/sq) upon photonic sintering.
ConditionsInkjet printing on flexible substrates followed by ambient photonic sintering.

Procuring copper oleate as an ink precursor streamlines the manufacturing of printed flexible electronics by replacing unstable nanoparticle dispersions with a stable, true-solution ink.

One-Pot Synthesis of Sub-10nm Copper Nanoparticles

Copper oleate is the ideal precursor choice for laboratories synthesizing highly monodisperse, sub-10 nm copper nanoparticles. Because the oleate ligand functions simultaneously as a solvent-compatible tail, a reducing agent, and a capping agent, it eliminates the need for external reductants and complex multi-step aqueous processing [1].

Advanced Anti-Wear Lubricant Formulation

In industrial lubricant manufacturing, copper oleate should be prioritized over standard zinc additives for applications involving high-stress steel-on-steel contact. Its unique ability to undergo in-situ tribo-chemical reduction to deposit a protective elemental copper (Cu0) film physically mends wear grooves and drastically reduces the boundary friction coefficient [2].

Precursor for Particle-Free Printed Electronics

For the development of flexible printed circuits, copper oleate is a superior alternative to pre-formed copper nanoparticle inks. Its complete solubility in non-polar organic solvents allows for the formulation of stable, true-solution inks that prevent inkjet nozzle clogging and can be photonically sintered into highly conductive copper traces in ambient air [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

345.185477 g/mol

Monoisotopic Mass

345.185477 g/mol

Heavy Atom Count

21

UNII

KT1O45G674

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1120-44-1

Wikipedia

Copper oleate

General Manufacturing Information

9-Octadecenoic acid (9Z)-, copper salt (1:?): ACTIVE

Dates

Last modified: 08-15-2023

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